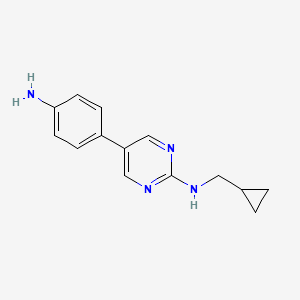![molecular formula C18H19N7S B6443819 4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640966-12-5](/img/structure/B6443819.png)
4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized through various methods. One common method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors .科学研究应用
Antibacterial Activity
The triazole nucleus in this compound has been associated with antibacterial properties. Researchers have explored its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. By understanding its mode of action and optimizing its structure, scientists aim to develop novel antibacterial drugs to combat multidrug-resistant pathogens .
Antifungal Potential
Triazole-containing compounds, such as fluconazole and voriconazole, are widely used antifungal drugs. The presence of the triazole moiety allows these drugs to inhibit fungal enzymes and disrupt cell membrane integrity. Investigating the antifungal activity of our compound could reveal new insights for drug development .
Antiviral Applications
Triazoles have demonstrated antiviral activity against various viruses. By binding to viral enzymes or receptors, they interfere with viral replication. Our compound’s unique structure may offer novel avenues for antiviral drug design, especially in the context of emerging viral infections .
Anticancer Potential
Heterocyclic compounds, including triazoles, have been investigated for their anticancer properties. Researchers explore their effects on cancer cell growth, apoptosis, and angiogenesis. Our compound’s benzothiazole and triazole moieties could contribute to its potential as an anticancer agent .
Antioxidant Properties
Triazoles have been studied for their antioxidant activity, which helps protect cells from oxidative stress. By scavenging free radicals, antioxidants play a crucial role in preventing cellular damage. Investigating our compound’s antioxidant potential could lead to therapeutic applications .
Analgesic and Anti-Inflammatory Effects
Certain triazole derivatives exhibit analgesic and anti-inflammatory properties. These effects are relevant in pain management and inflammatory conditions. Our compound’s piperazine and benzothiazole components may contribute to such activities .
安全和危害
未来方向
作用机制
Target of Action
The compound “4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, leading to changes in their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit PARP-1 and EGFR targets .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, its anticancer activity involves the inhibition of DNA repair pathways in cancer cells, making them more vulnerable to DNA-damage response suppression . The compound’s antimicrobial activity may involve the disruption of essential microbial enzymes, leading to the inhibition of microbial growth .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level .
属性
IUPAC Name |
4-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7S/c1-12-4-3-5-14-17(12)19-18(26-14)24-10-8-23(9-11-24)16-7-6-15-21-20-13(2)25(15)22-16/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVNNGLTUSPWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443737.png)
![8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443742.png)
![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443812.png)
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)
![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)
![5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443852.png)